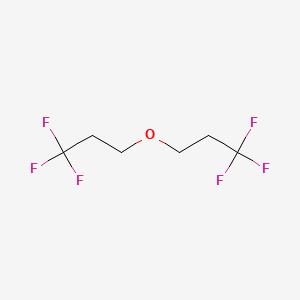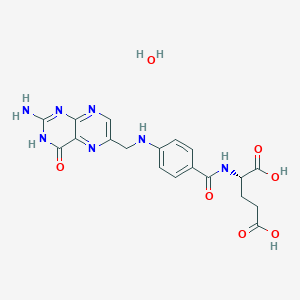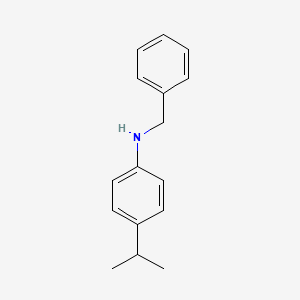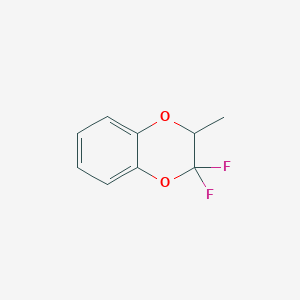
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline (NCCSI) is a unique and versatile compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound containing an amide and an aniline group, and is a derivative of salicylic acid. NCCSI has been used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds and the synthesis of pharmaceuticals. Additionally, NCCSI has been used in a variety of scientific research applications, such as the synthesis of enzymes, the study of enzyme mechanisms, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer agents. This compound has also been used in the study of enzyme mechanisms and the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is not fully understood. However, it is believed that the compound is able to interact with enzymes, proteins, and other biological molecules in a specific manner. The interactions between this compound and these molecules may be responsible for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-cancer and anti-tumor effects, and to have an effect on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is not soluble in organic solvents and is not very soluble in water. Additionally, it is sensitive to light and air, and can decompose when exposed to these elements.
Orientations Futures
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has many potential future applications in scientific research. It could be used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, it could be used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer agents. It could also be used to study the mechanisms of enzymes and to study the biochemical and physiological effects of compounds. Additionally, it could be used to develop new materials and technologies, such as sensors and catalysts. Finally, it could be used to develop new drugs and treatments for a variety of diseases and conditions.
Méthodes De Synthèse
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline can be synthesized from the reaction of 5-chloro-3-cyclohexylsalicylaldehyde and 4-iodoaniline in the presence of a base. The reaction is typically carried out in an aqueous medium, such as water or an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-90°C for a period of 1-2 hours. The product of the reaction is this compound, which can then be isolated and purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
4-chloro-2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClINO/c20-15-10-14(12-22-17-8-6-16(21)7-9-17)19(23)18(11-15)13-4-2-1-3-5-13/h6-13,23H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAPDGMKICVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)






![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)




